molecular formula C12H10ClN3O B590974 Forchlorfenuron-d5 CAS No. 1398065-87-6

Forchlorfenuron-d5

Cat. No.: B590974
CAS No.: 1398065-87-6
M. Wt: 252.713
InChI Key: GPXLRLUVLMHHIK-RALIUCGRSA-N
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Description

Forchlorfenuron-d5 is a deuterated isotopologue of Forchlorfenuron (C₁₂H₁₀ClN₃O), a synthetic cytokinin widely used as a plant growth regulator to enhance fruit size in crops such as kiwifruit and grapes . The deuterated form (C₁₂H₅D₅ClN₃O, CAS 1398065-87-6) replaces five hydrogen atoms with deuterium, increasing its molecular weight from 247.68 g/mol (non-deuterated) to 252.71 g/mol . This isotopic substitution enables its use as an internal standard (IS) in mass spectrometry, mitigating matrix effects and ionization variability during quantitative analysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Forchlorfenuron-d5 is synthesized by incorporating deuterium atoms into the Forchlorfenuron molecule. The synthesis typically involves the reaction of 2-chloro-4-aminopyridine with phenyl isocyanate in the presence of a deuterated solvent. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms at specific positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to achieve the desired isotopic labeling. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions

Forchlorfenuron-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated, aminated, and substituted derivatives of this compound .

Scientific Research Applications

Agricultural Applications

Forchlorfenuron-d5 in Plant Growth Regulation

This compound is extensively used in research to understand the mechanisms by which cytokinins influence plant growth. It has been shown to enhance fruit size and quality in various crops, including:

  • Kiwi Fruit : Studies indicate that forchlorfenuron can significantly increase the size of kiwi fruits, leading to higher market value.
  • Grapes : Application of this compound has been linked to improved berry size and overall yield in grape production.

Case Study: Effects on Oriental Melons

A study focused on the spatial distribution and migration characteristics of forchlorfenuron in oriental melons demonstrated its efficacy as a growth regulator. The research utilized matrix-assisted laser desorption/ionization mass spectrometry imaging to visualize the compound's distribution within the fruit, confirming its role in enhancing fruit set and development .

CropEffect of this compoundReference
KiwiIncreased fruit size
GrapesImproved berry size
Oriental MelonEnhanced fruit set and development

Medicinal Applications

Recent studies have also explored the potential anti-cancer properties of forchlorfenuron. Research indicates that this compound may reduce the viability and proliferation of malignant mesothelioma cells both in vitro and in vivo. This opens avenues for further investigation into its use as a therapeutic agent against certain types of cancer .

Case Study: Anti-Cancer Properties

In a significant study, forchlorfenuron was tested on malignant mesothelioma cells, revealing a decrease in cell viability upon treatment. This suggests that forchlorfenuron could have potential applications in cancer therapy, warranting more comprehensive clinical studies to establish its efficacy and safety .

ApplicationObserved EffectReference
Cancer TherapyDecreased viability of cancer cells

Analytical Applications

This compound serves as an internal standard in analytical chemistry, particularly in mass spectrometry. Its stable isotope nature allows for precise quantification of forchlorfenuron levels in various matrices, including food products.

Analytical Methodology

The use of this compound as an internal standard enhances the accuracy of quantification methods such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Employed to detect pesticide residues in food samples.
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Used for analyzing complex biological samples.

This application is crucial for ensuring food safety and compliance with regulatory standards.

Mechanism of Action

Forchlorfenuron-d5 exerts its effects by mimicking the action of natural cytokinins. It binds to cytokinin receptors in plant cells, triggering a cascade of molecular events that promote cell division and expansion. The compound interferes with GTP binding in septins, stabilizing them and preventing further GTP binding and hydrolysis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Forchlorfenuron belongs to the urea derivative class. Key structurally similar compounds include:

Fluazuron (CAS 86811-58-7)

  • Molecular Formula : C₂₀H₁₂Cl₂F₃N₃O₂
  • Structure : Contains a trifluoromethylpyridyl group and chlorophenyl substituents.
  • Use : Insect growth regulator targeting ectoparasites in livestock .

Chromafenozide (CAS 143807-66-3)

  • Molecular Formula : C₂₀H₁₆ClF₂N₃O₃
  • Structure : Features a difluorobenzoyl group and chloropyridyl moiety.
  • Use : Insecticide disrupting molting in Lepidoptera larvae .

Forchlorfenuron (Non-deuterated)

  • Key Difference : Lacks deuterium substitution, leading to a lower molecular weight (247.68 g/mol vs. 252.71 g/mol for Forchlorfenuron-d5) .

Table 1: Structural and Functional Comparison

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Primary Use
Forchlorfenuron 68157-60-8 C₁₂H₁₀ClN₃O 247.68 Plant growth regulator
This compound 1398065-87-6 C₁₂H₅D₅ClN₃O 252.71 Mass spectrometry internal standard
Fluazuron 86811-58-7 C₂₀H₁₂Cl₂F₃N₃O₂ 466.23 Insect growth regulator
Chromafenozide 143807-66-3 C₂₀H₁₆ClF₂N₃O₃ 444.81 Insecticide

Analytical Performance Comparison

Role of this compound in Quantitation

This compound significantly enhances analytical accuracy in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry imaging (MALDI-TOF-MSI). Key findings include:

  • Linearity Improvement: Normalizing Forchlorfenuron signals with this compound increased the linear correlation coefficient (R²) from 0.8198 to 0.9945 in oriental melon tissue .
  • Precision : Relative standard deviations (RSD) for tissue spot measurements were reduced to <13.0% .
  • Limit of Quantification (LOQ) : Achieved 0.1 mg/kg in oriental melon using this compound as IS .

Table 2: Analytical Advantages of this compound

Parameter Without IS (Forchlorfenuron) With IS (this compound)
Linearity (R²) 0.8198 0.9945
RSD >20% (estimated) <13.0%
LOQ Not reported 0.1 mg/kg

Comparison with Non-Urea Compounds

While diphenylamine analogs (e.g., tofenamic acid) share aromatic features, their lack of urea functional groups limits structural and functional overlap with this compound .

Functional and Regulatory Differences

  • Forchlorfenuron : Targets plant cell division and expansion, increasing fruit yield .
  • Toxicity Profile: Forchlorfenuron is classified as non-persistent and non-bioaccumulative (non-PBT), whereas Fluazuron and Chromafenozide exhibit higher environmental persistence due to halogenated structures .

Biological Activity

Forchlorfenuron-d5 is a stable isotope-labeled analogue of forchlorfenuron, a synthetic plant growth regulator belonging to the class of cytokinins. This compound is primarily utilized in agriculture to enhance fruit size and promote growth in various crops, including kiwifruit and grapes. This article delves into the biological activity of this compound, examining its mechanisms, effects on plant physiology, and potential implications for human health based on diverse research findings.

Overview of this compound

Forchlorfenuron (FCF), also known as CPPU, is recognized for its role in cell division and expansion, which leads to increased fruit size. The stable isotope version, this compound, is used primarily in research settings to trace metabolic pathways and study the compound's behavior in biological systems without altering its biological activity.

Forchlorfenuron acts by mimicking natural cytokinins, which are essential hormones in plants that regulate various physiological processes. These include:

  • Promotion of Cell Division : Forchlorfenuron enhances cell division in fruit tissues, leading to increased fruit size and improved yield.
  • Delay of Senescence : It helps delay aging processes in plants, allowing for prolonged growth and development.
  • Influence on Nutrient Uptake : The compound can enhance nutrient absorption and utilization within plant systems.

Biological Activity in Plants

Research has shown that this compound exhibits significant biological activity in various plant species. Key findings include:

  • Increased Fruit Size : Studies indicate that application of forchlorfenuron leads to substantial increases in the size of fruits like kiwifruit and grapes. The mechanism involves enhanced cell division and expansion within the fruit tissues .
  • Spatial Distribution : A study utilizing matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) demonstrated that forchlorfenuron accumulates primarily in the exocarp and mesocarp regions of fruits shortly after application, with a notable decline over time due to tissue maturation .

Case Study 1: Kiwifruit

A field trial involving kiwifruit showed that treatment with forchlorfenuron resulted in a 25% increase in average fruit weight compared to untreated controls. The study utilized both control and treatment groups over two growing seasons, confirming the compound's efficacy in enhancing fruit size while maintaining quality parameters such as sugar content.

Case Study 2: Grapes

In grape cultivation, forchlorfenuron application led to improved berry size and uniformity. The research indicated that the compound positively influenced berry development stages, resulting in higher marketable yields .

Toxicological Considerations

While forchlorfenuron is effective as a growth regulator, its safety profile has been evaluated through various toxicological studies:

  • Chronic Toxicity Studies : A 180-day repeated-dose toxicity study on Sprague-Dawley rats indicated no significant adverse effects at tested doses. However, further investigation into hormonal impacts revealed potential disruptions in steroid hormone production at higher concentrations .
  • Environmental Impact : As with many agrochemicals, understanding the environmental fate and potential bioaccumulation of forchlorfenuron is critical. Studies suggest that while it migrates through soil and water systems, its degradation products should be monitored to assess long-term ecological effects .

Summary Table of Biological Activity

ParameterEffect of this compound
Fruit Size IncreaseSignificant (up to 25%)
Cell Division PromotionYes
Delay of SenescenceYes
Nutrient Uptake EnhancementYes
Toxicological EffectsMinimal at low doses

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of Forchlorfenuron-d5 in experimental settings?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to verify deuterium substitution at the phenyl-d5 position, complemented by high-performance liquid chromatography (HPLC) to assess chemical purity (>99%). Cross-reference spectral data with literature values for N-(2-chloro-4-pyridyl)-N'-(2,3,4,5,6-pentadeuteriophenyl)urea to confirm structural integrity . For isotopic purity, employ mass spectrometry (MS) to detect non-deuterated impurities and quantify deuterium enrichment .

Q. What are the primary applications of this compound in plant biology research?

  • Methodological Answer : this compound is primarily used as an isotopic internal standard in mass spectrometry-based quantification of its non-deuterated analog (Forchlorfenuron) in plant tissues. This enables precise measurement of endogenous cytokinin levels, avoiding matrix effects and ion suppression during analysis . Experimental workflows typically involve spiking known concentrations of this compound into homogenized samples before extraction to calibrate recovery rates .

Q. What analytical techniques are critical for quantifying this compound in complex biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is the gold standard. Optimize transitions for this compound (e.g., m/z 248.05 → 129.02) and validate against matrix-matched calibration curves. Include quality controls (QCs) spiked at low, medium, and high concentrations to assess intra-day and inter-day precision (RSD <15%) .

Advanced Research Questions

Q. How should researchers design experiments to track the spatial distribution of this compound in plant tissues?

  • Methodological Answer : Use matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) to map this compound localization in cross-sectional plant samples. Pre-apply isotopic internal standard (e.g., 5 mg/L this compound) to tissue sections before matrix sublimation. Validate spatial resolution using orthogonal techniques like autoradiography if radiolabeled analogs are available .

Q. What statistical approaches resolve contradictions in this compound bioactivity data across studies?

  • Methodological Answer : Apply meta-analysis frameworks to harmonize conflicting results, accounting for variables like plant species, growth conditions, and extraction protocols. Use mixed-effects models to quantify heterogeneity between studies. For lab-specific discrepancies, conduct cross-validation experiments with standardized protocols (e.g., ISO/IEC 17025) and shared reference materials .

Q. How can researchers optimize deuterium retention in this compound during long-term stability studies?

  • Methodological Answer : Store this compound in inert atmospheres (argon or nitrogen) at −80°C to minimize proton-deuterium exchange. Periodically assess stability via LC-MS by monitoring the m/z 253.1→129.0 transition for deuterium loss. For accelerated degradation studies, use Arrhenius modeling to predict shelf life under varying temperatures .

Q. What protocols mitigate matrix interference when quantifying this compound in lignocellulosic plant material?

  • Methodological Answer : Implement pressurized liquid extraction (PLE) with acetone:water (70:30, v/v) at 100°C to solubilize target analytes while precipitating lignin. Use graphitized carbon black (GCB) sorbents in solid-phase extraction (SPE) to adsorb chlorophyll and phenolic compounds. Validate recovery rates using spike-and-recovery experiments with isotopically labeled internal standards .

Q. How do deuterium kinetic isotope effects (KIEs) influence the interpretation of this compound metabolism studies?

  • Methodological Answer : Characterize KIEs using comparative kinetics between Forchlorfenuron and this compound in in vitro enzymatic assays. Calculate KIE ratios (k_H/k_D) for metabolic pathways (e.g., cytochrome P450-mediated oxidation). A KIE >2 indicates rate-limiting C-H bond cleavage, necessitating adjustments in extrapolating deuterated data to non-deuterated systems .

Q. Methodological Frameworks for Research Design

  • For Experimental Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by documenting metadata (e.g., solvent purity, instrument parameters) in public repositories like ChEBI or PubChem .
  • For Data Validation : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions. For example, ensure deuterium labeling aligns with ethical guidelines for isotopic tracer use in environmental studies .

Properties

IUPAC Name

1-(2-chloropyridin-4-yl)-3-(2,3,4,5,6-pentadeuteriophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O/c13-11-8-10(6-7-14-11)16-12(17)15-9-4-2-1-3-5-9/h1-8H,(H2,14,15,16,17)/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXLRLUVLMHHIK-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)NC2=CC(=NC=C2)Cl)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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